molecular formula C13H6F4N2 B1391099 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile CAS No. 935520-42-6

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B1391099
CAS No.: 935520-42-6
M. Wt: 266.19 g/mol
InChI Key: WOSBXZNNGXZWJL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile is systematically named 2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile . Its structure consists of a pyridine ring substituted at the 2-position with a 3-fluorophenyl group and at the 6-position with a trifluoromethyl group, alongside a cyano (-C≡N) substituent at the 3-position.

Structural Element Description
Core Skeleton Pyridine ring (C₅H₃N)
Position 2 Substituent 3-Fluorophenyl group (C₆H₄F)
Position 3 Substituent Cyano group (-C≡N)
Position 6 Substituent Trifluoromethyl group (-CF₃)

The cyano group at position 3 enhances the compound’s reactivity, while the trifluoromethyl group at position 6 contributes to its lipophilicity and metabolic stability. The 3-fluorophenyl substituent influences electronic distribution and intermolecular interactions.

CAS Registry Number and Alternative Chemical Identifiers

The compound is registered under the CAS number 935520-42-6 . Additional identifiers include:

Identifier Type Value
CAS Number 935520-42-6
MDL Number MFCD14698988
SMILES Notation C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C#N)C(F)(F)F
Alternative Synonyms 2-(3-Fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile

These identifiers facilitate cross-referencing in chemical databases and literature.

Molecular Formula and Weight Analysis

The molecular formula of 2-(3-fluorophenyl)-6-(trifluoromethyl)nicotinonitrile is C₁₃H₆F₄N₂ , with a theoretical molecular weight of 266.20 g/mol . Below is the elemental composition and contribution to the molecular weight:

Element Atomic Mass Quantity Contribution to MW
Carbon (C) 12.01 13 156.13
Hydrogen (H) 1.008 6 6.048
Fluorine (F) 19.00 4 76.00
Nitrogen (N) 14.01 2 28.02
Total 266.20 g/mol

The molecular weight aligns with experimental data reported in chemical catalogs. The presence of fluorine atoms significantly impacts the compound’s physicochemical properties, including its electron-withdrawing effects and reduced hydrogen-bonding capacity.

Properties

IUPAC Name

2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-10-3-1-2-8(6-10)12-9(7-18)4-5-11(19-12)13(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSBXZNNGXZWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the trifluoromethyl group and complete the nicotinonitrile structure. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their substituent differences:

Compound Name (Position 2 → Position 6) Substituents & Key Properties Source
2-(Benzylamino)-6-(trifluoromethyl)nicotinonitrile - Position 2 : Benzylamino (electron-donating)
- Yield : 83%
- MP : 78–85°C
2-(Methylthio)-6-(trifluoromethyl)nicotinonitrile - Position 2 : Methylthio (-SCH₃)
- Synthesis : Unpurified yellow solid
2-(4-Oxopiperidin-1-yl)-6-(trifluoromethyl)nicotinonitrile - Position 2 : 4-Oxopiperidinyl
- Application : Radiolabeled receptor targeting
2-[(4-Bromobenzyl)thio]-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile - Position 2 : Bromobenzylthio
- Position 6 : Thiophenyl
- MDL : MFCD01579647
2-Chloro-6-(trifluoromethyl)nicotinonitrile - Position 2 : Chloro (-Cl)
- HS Code : 29339900
- General Tariff : 10.0%

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl group at position 6 is a consistent feature, enhancing stability and modulating electronic effects. Substituents at position 2 (e.g., benzylamino, methylthio, or halogens) influence solubility and reactivity.
  • Molecular Weight: Analogs range from 297.3 g/mol (dimethylamino-thienyl derivative, ) to 473.8 g/mol (triazole-containing compound, ), affecting pharmacokinetic properties like absorption.

Biological Activity

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile, with the CAS number 935520-42-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and the nitrile functionality contribute significantly to its physicochemical properties and biological interactions.

  • Molecular Formula : C13H6F4N2
  • Molecular Weight : 286.19 g/mol
  • CAS Number : 935520-42-6

Biological Activity Overview

The biological activity of 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile has been explored in various studies, highlighting its potential as an antibacterial, anticancer, and enzyme-inhibiting agent. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved biological activity.

Antibacterial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antibacterial properties. For instance, studies on related compounds have shown that the incorporation of trifluoromethyl groups can significantly lower minimum inhibitory concentrations (MICs) against various bacterial strains.

CompoundMIC (µg/mL)Bacterial Strain
Compound A4.88B. mycoides
Compound B22.4E. coli
Compound C44.4C. albicans

Anticancer Activity

The anticancer properties of similar compounds have been investigated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The following table summarizes the IC50 values for some related compounds:

CompoundIC50 (μM)Cancer Cell Line
Compound D22.4PACA2
Compound E44.4HCT116
Doxorubicin52.1PACA2

These results suggest that the trifluoromethyl group may play a crucial role in enhancing the anticancer activity of these compounds.

The mechanism by which 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and bacterial survival.
  • Receptor Interaction : It may interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the structure of nicotinonitrile derivatives can significantly impact their biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency due to increased lipophilicity and better receptor binding.

Case Studies

  • Anticancer Efficacy : A study demonstrated that a series of trifluoromethyl-substituted nicotinonitriles showed enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts.
  • Antibacterial Studies : In vitro studies revealed that derivatives with a trifluoromethyl group exhibited lower MIC values against resistant strains of bacteria, indicating potential for development as new antibiotics.

Q & A

Q. What are the common synthetic routes for 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from nicotinonitrile precursors. Key steps include:
  • Cyclocondensation : Formation of the pyridine ring using precursors like 3-fluorophenylacetonitrile and trifluoromethyl ketones under reflux conditions.
  • Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or radical-mediated reactions.
  • Optimization : Reaction conditions (e.g., temperature: 80–120°C, solvents: DMSO or dichloromethane) and catalysts (e.g., KOH as a base) are critical for yield and purity .
  • Purification : Column chromatography or recrystallization is used to isolate the final product (>95% purity).

Q. What spectroscopic and computational methods are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6d_6) confirm substituent positions. For example, aromatic protons appear at δ 7.35–8.42 ppm, and nitrile carbons at ~110–120 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 317.09 for C13_{13}H5_5Cl2_2F3_3N2_2) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties, while molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from variations in:
  • Purity : Impurities (>5%) can skew results. Validate purity via HPLC or GC-MS.
  • Assay Conditions : Standardize protocols (e.g., enzyme concentration, pH) across labs.
  • Target Selectivity : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities (e.g., Kd_d values) .
  • In Silico Cross-Validation : Compare docking results (e.g., Glide vs. MOE) to confirm binding poses .

Q. What strategies improve the compound’s bioavailability and target engagement in in vivo studies?

  • Methodological Answer :
  • Lipophilicity Enhancement : The trifluoromethyl group increases logP (e.g., calculated logP = 3.2), aiding membrane penetration. Validate via Caco-2 cell permeability assays .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility. Monitor release kinetics using LC-MS .
  • Pharmacokinetic Profiling : Conduct rodent studies with IV/PO dosing to calculate AUC, t1/2_{1/2}, and clearance rates .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4 with 7-benzyloxy-4-trifluoromethylcoumarin) to measure IC50_{50}.
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS .
  • Structural Insights : X-ray crystallography of enzyme-ligand complexes reveals binding motifs (e.g., hydrogen bonds with heme iron) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
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2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile

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